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Compound of Interest

Compound Name:
ethyl 4-bromo-1H-pyrazole-3-

carboxylate

Cat. No.: B1330948 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Substituted pyrazoles are a critical class of heterocyclic compounds with wide-ranging

applications in medicinal chemistry and materials science. Accurate spectral characterization is

fundamental to confirming their synthesis, elucidating their structure, and understanding their

physicochemical properties. This guide provides an objective comparison of prominent spectral

databases for accessing data on substituted pyrazole compounds, supported by experimental

data and detailed methodologies.

Key Spectral Databases: An Overview
Several public and commercial databases serve as vital resources for the spectral data of

organic compounds, including substituted pyrazoles. The most notable among these are the

NIST Chemistry WebBook, the Spectral Database for Organic Compounds (SDBS), and

commercial platforms like Reaxys and SciFinder. Each database offers a unique collection of

spectral data, varying in the types of spectra available, the breadth of compounds covered, and

the level of detail provided for experimental protocols.

Comparative Spectral Data
To illustrate the data available in these resources, spectral information for a selection of

substituted pyrazole compounds is summarized below. These tables offer a side-by-side

comparison of key spectral features.
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Table 1: ¹H NMR Chemical Shifts (δ, ppm) for Representative Substituted Pyrazoles

Compound H-3 (ppm) H-4 (ppm) H-5 (ppm)
Other
Protons
(ppm)

Solvent

3,5-Dimethyl-

1H-pyrazole
5.90 (s) - 5.90 (s)

2.25 (s, 6H,

2xCH₃)
CDCl₃

1-Phenyl-3,5-

dimethylpyraz

ole[1]

- 5.90 (s) -

7.46-7.19 (m,

5H, Ar-H),

2.25 (s, 6H,

2xCH₃)

CDCl₃

1-(4-

Methoxyphen

yl)-3,5-

dimethylpyraz

ole[1]

- 5.90 (s) -

7.27 (d, 2H),

6.90 (d, 2H),

3.80 (s, 3H,

OCH₃), 2.26

(s, 3H, CH₃),

2.23 (s, 3H,

CH₃)

CDCl₃

3-Methyl-1,5-

diphenyl-1H-

pyrazole[1]

- 6.28 (s) -

7.37-7.19 (m,

10H, Ar-H),

2.40 (s, 3H,

CH₃)

CDCl₃

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Representative Substituted Pyrazoles
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Compound C-3 (ppm) C-4 (ppm) C-5 (ppm)
Other
Carbons
(ppm)

Solvent

3,5-Dimethyl-

1H-pyrazole
148.1 106.4 148.1

12.9, 11.8

(CH₃)
CDCl₃

1-Phenyl-3,5-

dimethylpyraz

ole[1]

148.1 106.4 139.4

138.4, 128.3,

126.4, 124.0

(Ar-C), 12.9,

11.8 (CH₃)

CDCl₃

1-(4-

Methoxyphen

yl)-3,5-

dimethylpyraz

ole[1]

148.0 105.9 139.1

158.7, 132.7,

125.9, 113.7

(Ar-C), 55.1

(OCH₃), 13.1,

11.7 (CH₃)

CDCl₃

3-Methyl-1,5-

diphenyl-1H-

pyrazole[1]

148.7 107.5 142.9

139.7, 130.3,

128.2, 128.1,

127.9, 127.5,

126.4, 124.5

(Ar-C), 13.2

(CH₃)

CDCl₃

Table 3: Mass Spectrometry Data (m/z) for Representative Substituted Pyrazoles

Compound Molecular Ion (M+) Key Fragments Database

3,5-Dimethyl-1H-

pyrazole
96 95, 81, 68, 54 NIST

1-Phenyl-3-methyl-5-

aminopyrazole[2]
173 172, 131, 104, 77 NIST

4-Phenyl-1H-pyrazole 144 143, 117, 90, 64 PubChem

Table 4: Infrared (IR) Spectroscopy Data (cm⁻¹) for Representative Substituted Pyrazoles
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Compound N-H Stretch C=N Stretch C=C Stretch
Other Key
Bands

Database/S
ource

3,5-Dimethyl-

1H-pyrazole

~3140

(broad)
~1590 ~1500

C-H stretch

(~2920)

ResearchGat

e[3]

1-Phenyl-3-

methyl-5-

aminopyrazol

e[4]

3400, 3300

(NH₂)
~1600 ~1500

Aromatic C-H

stretch

(~3050)

NIST

General

Pyrazole

Ring

- 1612 - 1122, 924
ResearchGat

e[5]

Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and

comparable spectroscopic data. The following sections outline typical methodologies employed

for acquiring the spectral data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: Bruker, Varian, or JEOL NMR spectrometers, typically operating at proton

frequencies of 300, 400, or 500 MHz.

Sample Preparation: Samples are typically dissolved in a deuterated solvent (e.g., CDCl₃,

DMSO-d₆, D₂O) at a concentration of 5-25 mg/mL. Tetramethylsilane (TMS) is often used as

an internal standard.

¹H NMR Acquisition:

Pulse Angle: 30-45 degrees.

Spectral Width: 10-15 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.
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Number of Scans: 16-64.

¹³C NMR Acquisition:

Pulse Angle: 45 degrees.

Spectral Width: 200-250 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-10 seconds.

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier

transform. Baseline correction and phasing are applied to the resulting spectrum.

Mass Spectrometry (MS)
Instrumentation: Typically a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

with an electron ionization (EI) source.

Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol,

dichloromethane) is injected into the GC.

GC Conditions:

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

Carrier Gas: Helium at a constant flow rate.

Temperature Program: An initial temperature hold followed by a ramp to a final

temperature to ensure separation of components.

MS Conditions (Electron Ionization):

Ionization Energy: Typically 70 eV.

Mass Range: Scanned from m/z 40 to 500.
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Data Analysis: The mass spectrum of the compound is compared to library spectra for

identification. Fragmentation patterns are analyzed to confirm the structure. Common

fragmentation pathways for pyrazoles include the loss of N₂ and HCN.[6]

Infrared (IR) Spectroscopy
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation:

Solid Samples: Prepared as a KBr pellet or analyzed using an Attenuated Total

Reflectance (ATR) accessory.

Liquid Samples: Analyzed as a thin film between salt plates (NaCl or KBr).

Data Acquisition:

Spectral Range: Typically 4000-400 cm⁻¹.

Resolution: 2-4 cm⁻¹.

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Analysis: The positions and intensities of the absorption bands are correlated with the

presence of specific functional groups and the overall molecular structure.

Visualization of Spectral Data Workflow
The following diagram illustrates the general workflow for acquiring and comparing spectral

data for substituted pyrazole compounds from various databases.
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Caption: Workflow for acquiring, comparing, and utilizing spectral data.
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The selection of an appropriate spectral database is contingent on the specific needs of the

researcher. For publicly accessible, reliable data on a range of common organic compounds,

the NIST Chemistry WebBook and SDBS are excellent starting points. For comprehensive

searches, including extensive data from the primary literature and patents, commercial

databases such as Reaxys and SciFinder are indispensable, although they require a

subscription. By leveraging the data and understanding the experimental methodologies of

these databases, researchers can confidently characterize and identify substituted pyrazole

compounds, accelerating their research and development efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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